2-Methylquinolin-8-yl 4-methoxybenzenesulfonate
Description
2-Methylquinolin-8-yl 4-methoxybenzenesulfonate is a sulfonate ester derivative featuring a quinoline core substituted with a methyl group at the 2-position and a 4-methoxybenzenesulfonate group at the 8-position. The methoxy substituent on the benzene ring is electron-donating, influencing electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-12-6-7-13-4-3-5-16(17(13)18-12)22-23(19,20)15-10-8-14(21-2)9-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSJOAGDKXWFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate typically involves the reaction of 2-methylquinoline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Methylquinolin-8-yl 4-methoxybenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it has been shown to inhibit the corrosion of mild steel by forming a protective layer on the metal surface, thereby preventing anodic and cathodic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the quinolin-8-yl sulfonate/ester scaffold but differ in substituents on the benzene or quinoline rings. Key comparisons are outlined below:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Quinoline Substituent | Benzenesulfonate Substituent | Key Features |
|---|---|---|---|
| 2-Methylquinolin-8-yl 4-methoxybenzenesulfonate | 2-Methyl | 4-Methoxy | Electron-donating methoxy group; enhanced solubility |
| Quinolin-8-yl 4-iodobenzenesulfonate | None | 4-Iodo | Heavy atom (iodine) for crystallography; potential radiosensitizer |
| Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate | None | 4-Fluoro, 3-Methyl | Electron-withdrawing fluoro group; steric hindrance from methyl |
| Quinolin-8-yl 3,4-dichlorobenzoate | None | 3,4-Dichloro | Dual electron-withdrawing groups; increased lipophilicity |
| Quinolin-8-yl N-phenylcarbamate | None | N-Phenylcarbamate | Carbamate linkage; hydrolytic instability |
Key Observations
In contrast, halogenated analogs (e.g., 4-iodo, 4-fluoro) exhibit electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Dichlorinated derivatives (e.g., 3,4-dichlorobenzoate) further enhance electrophilicity, favoring reactions with nucleophiles.
This contrasts with unsubstituted quinoline derivatives, which may exhibit tighter packing . Methoxy and sulfonate groups improve aqueous solubility compared to halogenated or alkylated analogs, which are more lipophilic .
Applications :
- Iodinated derivatives are utilized in crystallography due to iodine’s high X-ray scattering power .
- Fluoro-methyl analogs may serve as bioactive intermediates in drug discovery, leveraging fluorine’s metabolic stability .
Research Findings and Data Limitations
Crystallographic software like SHELX and ORTEP is critical for resolving such structures, but specific studies on these compounds remain unreported.
Table 2: Inferred Physicochemical Properties
| Property | This compound | Quinolin-8-yl 4-Iodobenzenesulfonate |
|---|---|---|
| Molecular Weight (g/mol) | ~347 (estimated) | ~435 (estimated) |
| Solubility in Water | Moderate (due to sulfonate) | Low (iodine increases hydrophobicity) |
| Reactivity | Electrophilic aromatic substitution favored | Halogen exchange reactions possible |
Biological Activity
2-Methylquinolin-8-yl 4-methoxybenzenesulfonate, a compound with the molecular formula C17H15NO4S and a molecular weight of 329.37 g/mol, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Quinoline derivatives, including this compound, are known for their potential in medicinal chemistry, particularly in antimicrobial, antimalarial, and anticancer applications.
-
Target Interactions :
- Quinoline derivatives typically engage their biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This allows them to modulate various biochemical pathways involved in cell proliferation and apoptosis.
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Biochemical Pathways :
- The compound has been shown to interfere with critical signaling pathways that regulate cell growth and survival. This interference can lead to apoptosis in cancer cells and inhibition of microbial growth.
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Pharmacokinetics :
- Due to its lipophilic nature, this compound exhibits favorable absorption and distribution profiles within biological systems.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antimalarial Properties : Potential efficacy in inhibiting malaria parasites.
- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Antimalarial | Inhibits growth of Plasmodium species | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
Several research studies have explored the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- A study evaluated the compound against a panel of bacterial pathogens. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
-
Antimalarial Activity Assessment :
- In vitro assays demonstrated that the compound effectively inhibited the growth of Plasmodium falciparum, showcasing its potential as an antimalarial agent.
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Cancer Cell Line Investigation :
- Research involving various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis compared to untreated controls, indicating its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
